molecular formula C19H20Cl2N2O B2599087 2-(2,4-Dichloro-phenoxymethyl)-1-pentyl-1H-benzoimidazole CAS No. 476324-59-1

2-(2,4-Dichloro-phenoxymethyl)-1-pentyl-1H-benzoimidazole

Cat. No. B2599087
CAS RN: 476324-59-1
M. Wt: 363.28
InChI Key: SRNTXYZPNPJXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2,4-Dichloro-phenoxymethyl)-1-methyl-1H-benzoimidazole” is a chemical compound with the linear formula C15H12Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Dichloro-phenoxymethyl)-1-methyl-1H-benzoimidazole” consists of a benzoimidazole core with a dichlorophenoxymethyl group attached .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2,4-Dichloro-phenoxymethyl)-1-methyl-1H-benzoimidazole” is 307.182 .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives, including those structurally related to 2-(2,4-Dichloro-phenoxymethyl)-1-pentyl-1H-benzimidazole, exhibit significant antimicrobial properties. These compounds have been synthesized and evaluated for their efficacy against a variety of bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus. The antimicrobial activity of these compounds is attributed to their ability to interfere with the cell wall synthesis of microbes, showcasing their potential as therapeutic agents in combating infectious diseases (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, closely related to 2-(2,4-Dichloro-phenoxymethyl)-1-pentyl-1H-benzimidazole, have also been identified as potent inhibitors of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and cell division. This inhibition suggests a potential application in cancer therapy, where controlling the proliferation of cancer cells is paramount. Such compounds, through their interaction with the enzyme, could offer a pathway to developing new anticancer drugs (Alpan, Gunes, & Topçu, 2007).

Chemosensor Development

The benzimidazole moiety has been utilized in the synthesis of highly sensitive and selective chemosensors for the detection of metal ions, such as zinc(II). These sensors exhibit significant fluorescence enhancement upon binding with Zn2+ ions, making them valuable tools for biochemical and environmental monitoring. The development of these chemosensors underscores the versatility of benzimidazole derivatives in analytical chemistry, particularly in the detection and quantification of metal ions in various samples (Dey et al., 2016).

Environmental Applications

Benzimidazole derivatives have been explored for their environmental applications, particularly in the treatment of water contaminated with phenoxyacetic and benzoic acid herbicides. Membrane bioreactor (MBR) technology, utilizing these compounds, has shown promise in efficiently degrading toxic herbicides such as 2,4-D, highlighting the potential of benzimidazole derivatives in environmental remediation and the treatment of agricultural runoff (Ghoshdastidar & Tong, 2013).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1-pentylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-2-3-6-11-23-17-8-5-4-7-16(17)22-19(23)13-24-18-10-9-14(20)12-15(18)21/h4-5,7-10,12H,2-3,6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNTXYZPNPJXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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